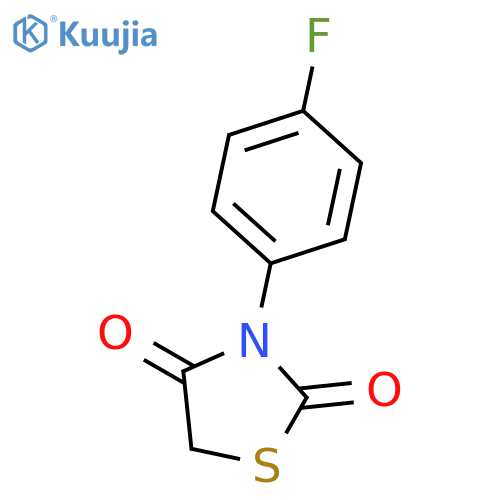

Cas no 51964-22-8 (3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione)

51964-22-8 structure

商品名:3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 2,4-Thiazolidinedione,3-(4-fluorophenyl)-

- 3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione

- 3-(4-FLUORO-PHENYL)-THIAZOLIDINE-2,4-DIONE

- AKOS B029018

- AC1L83B4

- CTK7C0647

- MolPort-000-402-103

- NSC270116

- SBB023500

- STK347685

- DTXSID00313440

- 3-(4-FLUOROPHENYL)-1,3-THIAZOLANE-2,4-DIONE

- CS-0268323

- F3003-0229

- 4-fluorophenyl thiazolidine-2,4-dione

- 3-(4-FLUOROPHENYL)-2,4-THIAZOLIDINEDIONE

- NSC-270116

- GBIHEFJCOPTIGP-UHFFFAOYSA-N

- AKOS000313313

- 51964-22-8

- SR-01000321909

- SR-01000321909-1

- EN300-230526

- BCA96422

- A918755

- SCHEMBL1421274

- VU0421878-2

- BAS 05882115

- 3-(4-fluorophenyl)thiazolidine-2,4-dione

-

- MDL: MFCD00033644

- インチ: InChI=1S/C9H6FNO2S/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2

- InChIKey: GBIHEFJCOPTIGP-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C2=CC=C(F)C=C2)SCC1=O

計算された属性

- せいみつぶんしりょう: 211.01038

- どういたいしつりょう: 211.01032777g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- PSA: 37.38

- LogP: 2.09050

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230526-0.5g |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

51964-22-8 | 95% | 0.5g |

$175.0 | 2024-06-20 | |

| Fluorochem | 037375-5g |

3-(4-Fluoro-phenyl)-thiazolidine-2,4-dione |

51964-22-8 | 5g |

£391.00 | 2022-03-01 | ||

| Enamine | EN300-230526-1.0g |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

51964-22-8 | 95% | 1.0g |

$256.0 | 2024-06-20 | |

| Enamine | EN300-230526-5.0g |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

51964-22-8 | 95% | 5.0g |

$743.0 | 2024-06-20 | |

| Enamine | EN300-230526-10g |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione |

51964-22-8 | 10g |

$1101.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-1g |

3-(4-Fluorophenyl)thiazolidine-2,4-dione |

51964-22-8 | 95+% | 1g |

¥4608.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-250mg |

3-(4-Fluorophenyl)thiazolidine-2,4-dione |

51964-22-8 | 95+% | 250mg |

¥1656.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-500mg |

3-(4-Fluorophenyl)thiazolidine-2,4-dione |

51964-22-8 | 95+% | 500mg |

¥3146.00 | 2024-05-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1338993-5g |

3-(4-Fluorophenyl)thiazolidine-2,4-dione |

51964-22-8 | 95+% | 5g |

¥13370.00 | 2024-05-10 | |

| Chemenu | CM521547-1g |

3-(4-Fluorophenyl)thiazolidine-2,4-dione |

51964-22-8 | 95% | 1g |

$293 | 2024-07-15 |

3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

51964-22-8 (3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:51964-22-8)3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione

清らかである:99%

はかる:1g

価格 ($):220.0